Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound consists of a fused bicyclic ring system with an amino group at the 6-position and a carboxylate ester group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an α,β-unsaturated carbonyl compound in the presence of a base, followed by esterification to introduce the methyl carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-aminoimidazo[1,2-a]pyridine-5-carboxylate
- Methyl 6-chloroimidazo[1,2-a]pyridine-5-carboxylate
- Methyl imidazo[1,2-a]pyridine-5-carboxylate
Uniqueness
Methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate is unique due to the presence of the amino group at the 6-position, which can significantly influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different pharmacological profiles and applications .
Properties
Molecular Formula |
C9H9N3O2 |
---|---|
Molecular Weight |
191.19 g/mol |
IUPAC Name |
methyl 6-aminoimidazo[1,2-a]pyridine-5-carboxylate |
InChI |
InChI=1S/C9H9N3O2/c1-14-9(13)8-6(10)2-3-7-11-4-5-12(7)8/h2-5H,10H2,1H3 |
InChI Key |
AKWXQFBSPSNUNG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC2=NC=CN21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.